N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative characterized by a bithiophen-ethyl moiety and a dimethylsulfamoyl substituent on the benzamide core. For instance, coupling reactions involving activated benzoic acid derivatives (e.g., using carbodiimide reagents like EDC/HOBt, as in ) with amine-containing intermediates could be employed . The dimethylsulfamoyl group likely enhances solubility and modulates electronic properties, while the bithiophen moiety may contribute to π-conjugation and biological interactions. Potential applications could align with pesticidal or pharmaceutical activities, as seen in structurally related benzamides (e.g., etobenzanid, diflufenican) .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)17-6-3-14(4-7-17)19(22)20-11-9-16-5-8-18(26-16)15-10-12-25-13-15/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJJBJEZHEHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Attachment of the Ethyl Linker: The bithiophene is then functionalized with an ethyl group via a Friedel-Crafts alkylation reaction.
Introduction of the Benzamide Core: The ethyl-functionalized bithiophene is reacted with 4-(N,N-dimethylsulfamoyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient heat and mass transfer. Catalysts and reagents would be selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the sulfamoyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated benzamides, nitrobenzamides
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, particularly in the field of organic electronics, this compound’s bithiophene moiety makes it a candidate for use in organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bithiophene unit can engage in π-π stacking interactions, while the benzamide core can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- The target compound’s bithiophen-ethyl chain distinguishes it from pesticidal benzamides (e.g., etobenzanid, diflufenican), which prioritize halogenated aromatic groups for bioactivity .
- The dimethylsulfamoyl group introduces electron-withdrawing effects, contrasting with the electron-donating ethoxymethoxy group in etobenzanid .
- Unlike hydrazinecarbothioamides in , the target lacks a thiourea or triazole backbone, focusing instead on a linear benzamide structure .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S₂
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Studies have shown that benzamide derivatives can inhibit bacterial growth. For example, N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated effectiveness against drug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL .
- Inhibition of Virulence Factors : Certain benzamide compounds have been reported to inhibit the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus, a critical component for bacterial virulence. This suggests that similar compounds may also affect virulence factors in other pathogens .
- Oxidative Phosphorylation Inhibition : Some studies have highlighted the ability of related compounds to inhibit mitochondrial function by targeting oxidative phosphorylation pathways, leading to reduced ATP production in cancer cells .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Efficacy | MIC/IC50 Values | Target Pathogen/Cell Line |
|---|---|---|---|
| Antibacterial | Effective against Gram-positive | MIC: 0.25 - 2 μg/mL | Staphylococcus aureus |
| Anticancer | Inhibits cell growth | IC50: 0.58 μM | UM16 pancreatic cancer cells |
| Virulence Factor Inhibition | Significant impact | Not specified | Staphylococcus aureus |
Case Studies
- Antimicrobial Efficacy : A study demonstrated the antibacterial properties of related benzamide derivatives against MRSA and vancomycin-resistant Enterococci, highlighting their potential as alternative treatments for resistant infections .
- Cancer Cell Inhibition : Research on similar compounds indicated their ability to deplete ATP production in cancer cells under specific metabolic conditions (e.g., glucose deprivation), suggesting a targeted approach to cancer therapy through metabolic disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
